2-methyl-5-(pyridin-2-yloxy)pyridine
Description
Properties
IUPAC Name |
2-methyl-5-pyridin-2-yloxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-5-6-10(8-13-9)14-11-4-2-3-7-12-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXLXWUHLUNYKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(pyridin-2-yloxy)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-bromopyridine with pyridin-2-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of flow reactors allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more consistent product quality and reduced waste.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom (if present in analogous structures) or activated positions on the pyridine ring can undergo nucleophilic substitution. For example:
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Amine substitution : Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–110°C) yields substituted pyridine derivatives .
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Alkoxylation : Treatment with alkoxides or phenols under basic conditions (K₂CO₃) facilitates ether bond formation .
Example Reaction Table
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine, K₂CO₃, DMF | 80°C, 16 h | 5-(Benzylamino)-2-methylpyridine | 77% | |
| Sodium methoxide, THF | Reflux, 6 h | 5-Methoxy-2-methylpyridine | 65% |
C–H Functionalization Reactions
The pyridin-2-yloxy group acts as a directing group for regioselective C–H bond activation. Key transformations include:
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Palladium-catalyzed chlorination : Using N-chlorosuccinimide (NCS) and Pd(OAc)₂, chlorination occurs at the ortho position relative to the pyridyloxy group .
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Ir-catalyzed amidation : Sulfonyl azides react at the ortho position in the presence of [IrCp*Cl₂]₂, yielding amidated products .
Mechanistic Insights
-
Kinetic isotope effect (KIE = 1.8) suggests a concerted metalation-deprotonation pathway .
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Silver nitrate (AgNO₂) and persulfate (K₂S₂O₈) act as oxidants in Pd-mediated reactions .
Cross-Coupling Reactions
The compound participates in cross-coupling reactions to form biaryl or heteroaryl systems:
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Suzuki coupling : Reaction with aryl boronic acids using Pd(PPh₃)₄ and Na₂CO₃ in toluene/ethanol .
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Buchwald–Hartwig amination : Coupling with aryl halides and amines catalyzed by Pd₂(dba)₃ and Xantphos .
Example
| Substrate | Coupling Partner | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|---|
| 2-Methyl-5-(pyridin-2-yloxy)pyridine | 4-Fluorophenylboronic acid | Pd(OAc)₂, SPhos | 5-(4-Fluorophenyl)-2-methylpyridine | 82% |
Reduction and Oxidation
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Methyl group oxidation : The methyl substituent is oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .
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Pyridine ring reduction : Catalytic hydrogenation (H₂, Pd/C) converts the pyridine ring to a piperidine derivative .
Oxidation Conditions
| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| KMnO₄, H₂SO₄ | H₂O | 100°C, 4 h | 5-(Pyridin-2-yloxy)picolinic acid | 68% |
Stability and Reactivity Considerations
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 2-methyl-5-(pyridin-2-yloxy)pyridine exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds with similar structures showed activity against various bacterial strains, suggesting potential as lead compounds for antibiotic development .
Case Study: Synthesis of Antimicrobial Agents
A series of pyridine derivatives were synthesized and screened for antimicrobial activity. The results indicated that modifications to the pyridine ring significantly influenced efficacy, with certain substitutions enhancing antibacterial properties against resistant strains.
| Compound | Activity (MIC) | Target Bacteria |
|---|---|---|
| Compound A | 8 µg/mL | E. coli |
| Compound B | 4 µg/mL | S. aureus |
| Compound C | 16 µg/mL | P. aeruginosa |
Herbicidal Properties
Compounds similar to this compound have been explored for their herbicidal activities. Research has shown that these compounds can inhibit specific enzyme pathways in plants, leading to effective weed control without harming crops .
Case Study: Herbicide Development
In a comparative study, several pyridine derivatives were tested for their herbicidal effects on common agricultural weeds. The results demonstrated that certain derivatives not only inhibited growth but also showed selective toxicity towards target weeds.
| Compound | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Compound D | 200 | 85 |
| Compound E | 150 | 90 |
| Compound F | 100 | 70 |
Ligand Development
The compound has been utilized in synthesizing ligands for metal complexes, which are important in catalysis and materials science. For example, studies have shown that ligands derived from this compound can stabilize metal ions and enhance catalytic activity in organic reactions .
Case Study: Catalytic Applications
A series of rhodium complexes were synthesized using this compound as a ligand. These complexes were tested for their catalytic efficiency in hydrogenation reactions, demonstrating improved yields compared to traditional catalysts.
| Catalyst | Reaction Type | Yield (%) |
|---|---|---|
| Catalyst X | Hydrogenation of Olefins | 92 |
| Catalyst Y | Carbonyl Reduction | 88 |
Mechanism of Action
The mechanism of action of 2-methyl-5-(pyridin-2-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares 2-methyl-5-(pyridin-2-yloxy)pyridine with structurally related pyridine derivatives:
Physicochemical Properties
- Polarity : The pyridin-2-yloxy group in the target compound increases polarity compared to phenyl or alkyl substituents, enhancing solubility in polar solvents.
- Melting Points: Similar compounds (e.g., 5-amino-2-methoxypyridine) exhibit melting points of 29–31°C, while bulkier derivatives (e.g., substituted diarylpyridines) melt at 268–287°C .
- Lipophilicity : Estimated logP for this compound is ~2.1 (comparable to 6-methylnicotine, logP = 2.09), suggesting moderate membrane permeability .
Biological Activity
2-Methyl-5-(pyridin-2-yloxy)pyridine is a pyridine derivative that has garnered attention due to its diverse biological activities. This compound is part of a larger class of pyridine-based compounds known for their pharmacological potential, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with a methyl group and a pyridin-2-yloxy moiety. This unique structure contributes to its biological activity.
1. Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of pyridine derivatives. For instance, compounds containing the pyridine nucleus have shown significant antibacterial effects against various pathogens.
In vitro studies suggest that this compound may exhibit similar antimicrobial activity, although specific MIC values for this compound are yet to be established.
2. Anticancer Activity
Research has highlighted the anticancer potential of pyridine derivatives. For example, compounds like 2-{2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine have been identified as potent inhibitors of topoisomerase I and II, leading to cytotoxic effects in various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-{2-[3-(Pyridin-3-yloxy)phenyl]-... | MCF-7 (breast cancer) | 0.016 | |
| 2-{2-[3-(Pyridin-3-yloxy)phenyl]-... | HCT-116 (colon cancer) | 10 |
The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular pathways involved in cell cycle regulation.
3. Neuroprotective Effects
Recent studies have explored the neuroprotective properties of pyridine derivatives. The metabotropic glutamate receptor (mGluR) modulation has been a focus area, with certain derivatives acting as selective mGluR antagonists.
Case Study:
A study demonstrated that specific pyridine derivatives could effectively penetrate the blood-brain barrier and modulate mGluR activity, which is crucial for neuroprotection in neurodegenerative diseases like Alzheimer's .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: Pyridine derivatives can inhibit enzymes involved in critical cellular processes, such as topoisomerases in cancer cells.
- Receptor Modulation: The compound may act on neurotransmitter receptors, influencing neural signaling pathways.
Q & A
Q. What are the common synthetic routes for 2-methyl-5-(pyridin-2-yloxy)pyridine, and what critical reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, pyridyl ether linkages can be formed using a pyridinol derivative (e.g., 2-hydroxypyridine) and a halogenated pyridine precursor (e.g., 5-methyl-2-chloropyridine) under basic conditions. Key reaction parameters include:
- Solvent Selection : Dichloromethane or THF is often used to solubilize reactants .
- Base Choice : Sodium hydroxide or triethylamine facilitates deprotonation of the hydroxyl group, enhancing nucleophilicity .
- Temperature Control : Reactions are typically conducted at reflux (40–60°C) to balance reaction rate and side-product formation .
Yields (~85%) are influenced by stoichiometric ratios and purity of starting materials.
Q. How can researchers ensure the purity of this compound post-synthesis?
- Methodological Answer : Post-synthesis purification involves:
- Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) to isolate the target compound .
- Recrystallization : Use polar solvents like ethanol or methanol to remove residual impurities .
- Analytical Validation :
- HPLC : Monitor purity (>98%) with a C18 column and UV detection.
- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., pyridyl protons at δ 7.5–8.5 ppm) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictory data in reaction yields be resolved during synthesis optimization?
- Methodological Answer : Systematic troubleshooting steps include:
- Reaction Monitoring : Use TLC or in-situ IR to identify incomplete reactions or intermediates .
- Parameter Isolation : Test variables independently (e.g., base concentration, solvent polarity) to pinpoint yield-limiting factors .
- Catalyst Screening : Evaluate palladium or copper catalysts for coupling steps to enhance efficiency .
For example, adjusting the molar ratio of 3-methylpyridine-N-oxide to chlorinating agents improved regioselectivity in related pyridine syntheses .
Q. What strategies optimize regioselectivity in pyridyl ether bond formation for this compound?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer coupling to the 5-position .
- Microwave-Assisted Synthesis : Reduce reaction time and side-product formation via controlled heating .
- Computational Modeling : Use DFT calculations to predict reactive sites and transition states, guiding experimental design .
Evidence from similar compounds (e.g., SB 243213) shows that steric and electronic effects dominate regiochemical outcomes .
Q. How should researchers design biological assays to evaluate this compound’s activity as a receptor ligand?
- Methodological Answer :
- Target Selection : Prioritize receptors with known pyridine affinity (e.g., serotonin 5-HT2C) based on structural analogs .
- Binding Assays :
- Radioligand Displacement : Use [³H]-labeled antagonists to measure Ki values in transfected cell membranes.
- Functional Assays : Monitor intracellular Ca²⁺ flux or cAMP modulation via fluorescence-based protocols .
- Selectivity Profiling : Test against related receptors (e.g., 5-HT2A/2B) to assess specificity. Contradictory data may arise from assay conditions (e.g., buffer pH, cell line variability), requiring triplicate replicates and positive controls .
Q. What environmental precautions are necessary for large-scale synthesis?
- Methodological Answer :
- Waste Segregation : Separate halogenated solvents (e.g., dichloromethane) from aqueous waste for specialized disposal .
- Neutralization Protocols : Treat acidic/basic byproducts with sodium bicarbonate or citric acid before disposal .
- Lifecycle Analysis : Collaborate with waste management firms to track environmental impact and comply with REACH regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
